molecular formula C10H14N6O6S B10777844 [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

Cat. No.: B10777844
M. Wt: 346.32 g/mol
InChI Key: GNZLUJQJDPRUTD-FCIPNVEPSA-N
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Description

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety and a sulfamate group. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective reactions to form the desired bonds, and subsequent deprotection steps. Common reagents used in these synthetic routes include protecting agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH⁻) or amines replace specific groups in the compound.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and solvent systems. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
  • [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfate

Uniqueness

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate is unique due to its sulfamate group, which imparts distinct chemical properties compared to its phosphate and sulfate analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H14N6O6S

Molecular Weight

346.32 g/mol

IUPAC Name

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

InChI

InChI=1S/C10H14N6O6S/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H2,12,19,20)/t4-,6-,7+,10+/m0/s1

InChI Key

GNZLUJQJDPRUTD-FCIPNVEPSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H](O3)COS(=O)(=O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)N)O)O)N

Origin of Product

United States

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